molecular formula C10H12O B1337624 6-Methyl-2,3-dihydro-1H-inden-1-ol CAS No. 200425-63-4

6-Methyl-2,3-dihydro-1H-inden-1-ol

Cat. No.: B1337624
CAS No.: 200425-63-4
M. Wt: 148.2 g/mol
InChI Key: ATIMDIDJGWMTDD-UHFFFAOYSA-N
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Description

6-Methyl-2,3-dihydro-1H-inden-1-ol is a bicyclic alcohol featuring a fused indene ring system with a hydroxyl group at position 1 and a methyl substituent at position 5. Its structure combines rigidity from the indene scaffold with functional groups that modulate hydrophobicity, electronic properties, and stereochemical interactions.

Properties

IUPAC Name

6-methyl-2,3-dihydro-1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-7-2-3-8-4-5-10(11)9(8)6-7/h2-3,6,10-11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATIMDIDJGWMTDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCC2O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60491551
Record name 6-Methyl-2,3-dihydro-1H-inden-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60491551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200425-63-4
Record name 6-Methyl-2,3-dihydro-1H-inden-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60491551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2,3-dihydro-1H-inden-1-ol typically involves the reduction of 6-Methyl-2,3-dihydro-1H-inden-1-one. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 6-Methyl-2,3-dihydro-1H-inden-1-one.

    Reduction: Further reduction can lead to the formation of saturated alcohols.

    Substitution: The methyl group can participate in electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid).

Major Products Formed

    Oxidation: 6-Methyl-2,3-dihydro-1H-inden-1-one.

    Reduction: Saturated alcohols.

    Substitution: Various halogenated and alkylated derivatives.

Scientific Research Applications

6-Methyl-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 6-Methyl-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic core allows it to interact with lipid membranes, potentially affecting cell signaling and membrane dynamics.

Comparison with Similar Compounds

Comparison with Structural Analogs

The inden-ol scaffold is highly versatile, and modifications to its substituents, stereochemistry, or fused rings significantly alter its physicochemical and biological properties. Below is a detailed comparison with key analogs:

Substituent Modifications

4-Phenyl-2,3-dihydro-1H-inden-1-ol Derivatives
  • Structure : A phenyl group at position 4 replaces the methyl group in the lead compound.
  • Activity: These derivatives, such as CCX4503, act as potent PD-1/PD-L1 interaction inhibitors (IC₅₀ in nanomolar ranges). The addition of a cyanopyridine group at the biphenyl ring’s 3′-position enhances potency, while S-enantiomers show superior activity in structure-activity relationship (SAR) studies .
  • Applications : Demonstrated efficacy in reducing tumor growth in murine models, comparable to anti-PD-L1 antibodies .
5-Chloro-2,3-dihydro-1H-inden-1-ol
  • Structure : Chlorine substituent at position 5 instead of methyl at position 6.
  • Synthesis : Prepared via rhodium-catalyzed reactions, emphasizing the role of halogenation in tuning electronic properties .
  • Utility : Used in asymmetric catalysis for generating diastereomeric intermediates .
6-Methoxy-2,3-dihydro-1H-indene-1-thiol
  • Structure : Methoxy and thiol groups replace the hydroxyl and methyl groups.
6-Bromo-2,3-dihydro-1H-inden-1-ol
  • Structure : Bromine at position 6.
  • Impact : The heavier atom increases molecular weight and polarizability, affecting binding kinetics in receptor-ligand interactions .

Stereochemical Variations

  • (1R)-6-Methoxy-2,3-dihydro-1H-inden-1-ol : The R-enantiomer shows distinct crystallographic packing and metabolic stability compared to the S-form, critical in pharmacokinetics .
  • cis-2-(Ethylamino)-2,3-dihydro-1H-inden-1-ol: Incorporation of an ethylamino group introduces basicity, altering solubility and enabling protonation-dependent cellular uptake .

Functional Group Additions

  • 6-(tert-Butyl)-2,3-dihydro-1H-inden-5-ol : The bulky tert-butyl group enhances steric hindrance, reducing off-target interactions in enzyme inhibition .
  • 3-[2-(1-Hydroxy-1-methylethyl)-6-methyl-2,3-dihydrobenzofuran-4-yloxy]-5-methylphenol: A benzofuran-fused analog with additional hydroxyl groups, expanding hydrogen-bonding capabilities .

Biological Activity

6-Methyl-2,3-dihydro-1H-inden-1-ol, an organic compound with the molecular formula C10H12O, is a derivative of indan. Its structure features a hydroxyl group at the first position and a methyl group at the sixth position, which contributes to its biological activity. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential therapeutic properties.

The biological activities of this compound can be attributed to its structural similarity to indole derivatives, which are known to interact with multiple receptors in the body. These interactions can lead to a variety of biochemical responses, including:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties, potentially inhibiting bacterial growth.
  • Anti-inflammatory Effects : Similar compounds have demonstrated the ability to reduce inflammation, suggesting that this compound may also possess this capability.
  • Antioxidant Properties : The presence of the hydroxyl group may contribute to antioxidant activity, helping to neutralize free radicals.

Antimicrobial Properties

Recent studies indicate that this compound has notable antimicrobial effects. For instance, it has been shown to inhibit various strains of bacteria and fungi. The minimum inhibitory concentrations (MICs) for some common pathogens are summarized in Table 1.

Pathogen MIC (μg/mL)
Staphylococcus aureus15.625
Escherichia coli10
Candida albicans6.5

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

Research has indicated that compounds similar to this compound can modulate inflammatory pathways. In vitro studies have shown that it may inhibit pro-inflammatory cytokines and reduce inflammation in cell models.

Pharmacokinetics

The pharmacokinetic properties of this compound are crucial for understanding its therapeutic potential. Its relatively low molecular weight (approximately 148.20 g/mol) allows for good absorption and distribution in biological systems.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Antimicrobial Activity Study : In a controlled experiment, this compound was tested against resistant strains of bacteria. The results showed a significant reduction in bacterial count compared to untreated controls.
  • Inflammation Model : A study using lipopolysaccharide (LPS)-induced inflammation in mice demonstrated that administration of the compound reduced inflammatory markers significantly compared to baseline levels.

Q & A

Q. What are the established synthetic routes for 6-Methyl-2,3-dihydro-1H-inden-1-ol, and how do reaction conditions influence yield?

  • Methodological Answer : Common methods include palladium-catalyzed cascade reactions and functional group transformations of indenone precursors. For example, palladium-catalyzed hydration-olefin insertion cascades enable diastereoselective synthesis of dihydroindenones under mild conditions (71–99% yields) . Substitution reactions (e.g., halogenation or methoxylation) often require catalysts like CuI in PEG-400:DMF solvent systems . Oxidation/reduction pathways (e.g., LiAlH4 reduction of ketones) are also viable but may require anhydrous conditions .

Q. How is the structural configuration of this compound validated experimentally?

  • Methodological Answer : X-ray crystallography using software like SHELX (e.g., SHELXL for refinement) is critical for resolving stereochemistry. For example, controversies in halo-inden-ol configurations were resolved via enzymatic resolution with Burkholderia cepacia lipase . NMR (1H/13C) and mass spectrometry (HRMS) further confirm molecular structure and purity .

Q. What are common derivatives of this compound, and how are they synthesized?

  • Methodological Answer : Halogenated derivatives (e.g., 5-Bromo or 6-Chloro) are synthesized via electrophilic substitution using Br2/Cl2 with catalysts . Trifluoromethylated analogs employ Pd-catalyzed coupling of trifluoromethyl alkynes . Carboxylate esters are formed via allylation reactions under basic conditions .

Advanced Research Questions

Q. How can stereochemical conflicts in this compound derivatives be resolved?

  • Methodological Answer : Enzymatic resolution using lipases (e.g., Burkholderia cepacia) effectively separates enantiomers. For example, (S)-4-Bromo and (R)-5-Bromo diastereomers were resolved with >95% enantiomeric excess . Chiral HPLC or circular dichroism (CD) spectroscopy further validates absolute configurations .

Q. What mechanistic insights explain the regioselectivity of palladium-catalyzed reactions in inden-ol synthesis?

  • Methodological Answer : The Pd-catalyzed hydration-olefin insertion cascade proceeds via nucleopalladation, where internal nucleophiles stabilize intermediates. DFT studies suggest that electron-deficient alkynes favor anti-Markovnikov addition, while steric effects dominate in substituted indenones .

Q. How should researchers address contradictions in reported biological activity data for inden-ol derivatives?

  • Methodological Answer : Triangulate data using multiple assays (e.g., antimicrobial testing against Gram-positive/negative strains) and computational models. For example, discrepancies in MIC values for E. coli were resolved by standardizing broth microdilution protocols . Validate findings via molecular docking against target proteins (e.g., CYP450 enzymes) .

Q. What computational tools predict the reactivity of this compound in electrophilic substitution?

  • Methodological Answer : DFT calculations (B3LYP/6-31G(d,p)) evaluate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Mulliken charge analysis and electrostatic potential maps identify reactive carbons (e.g., C-5 in bromination) .

Q. How can inden-ol derivatives be optimized for enhanced bioactivity while minimizing toxicity?

  • Methodological Answer : Structure-activity relationship (SAR) studies guide modifications. For example, introducing electron-withdrawing groups (e.g., -CF3) at C-6 increases antimicrobial potency but may elevate cytotoxicity. ADMET profiling (e.g., CYP inhibition, P-gp substrate potential) mitigates toxicity .

Q. What comparative studies exist between this compound and its halogenated analogs?

  • Methodological Answer :
    Halogenation at C-5/C-6 alters electronic properties and steric bulk. For instance, 5-Bromo derivatives exhibit higher logP values (2.1 vs. 1.8 for methylated analogs), impacting membrane permeability . X-ray diffraction of 6-Trifluoromethyl analogs reveals distorted ring geometries due to steric effects .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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6-Methyl-2,3-dihydro-1H-inden-1-ol

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